molecular formula C17H18N2O4S B2744865 N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide CAS No. 921539-66-4

N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide

Cat. No. B2744865
M. Wt: 346.4
InChI Key: DUQXQQNVLXJTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide” is likely a chemical compound that belongs to the class of organic compounds known as indolinones . Indolinones are compounds containing an indole or a derivative fused to a ketone. The parent compound of this class is indolinone .


Molecular Structure Analysis

The molecular structure of “N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide” would likely include an indolinone core, which is a bicyclic system consisting of a benzene ring fused to a 2-pyrrolidinone .


Chemical Reactions Analysis

Again, while specific reactions involving “N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide” are not available, similar compounds have been used as reactants or reagents in the preparation of other complex molecules .

Scientific Research Applications

Antimicrobial and Anticancer Evaluation

  • Research on similar sulfonamide derivatives has shown promising antimicrobial and anticancer activities. For instance, a study by Kumar et al. (2014) synthesized a series of sulfonamide derivatives that exhibited significant in vitro antimicrobial and anticancer activities, suggesting potential applications in developing new therapeutic agents against various microbial infections and cancers (Kumar et al., 2014).

COX-2 Inhibition

  • Another research by Hashimoto et al. (2002) on sulfonamide derivatives focused on their ability to inhibit cyclooxygenase-2 (COX-2) enzyme, highlighting their potential as anti-inflammatory drugs. The introduction of specific functional groups improved COX-2 selectivity, offering insights into designing more effective COX-2 inhibitors (Hashimoto et al., 2002).

Urease Inhibition

  • Arshad et al. (2017) explored the urease inhibition potential of isatin-derived sulfonamides, demonstrating significant inhibitory effects against the enzyme. This suggests possible applications in treating diseases related to urease activity, such as gastrointestinal infections caused by Helicobacter pylori (Arshad et al., 2017).

Carbonic Anhydrase Inhibition

  • A study on novel benzenesulfonamide derivatives by Eldehna et al. (2017) reported significant inhibition of carbonic anhydrase isoforms, particularly those associated with tumors. These findings open pathways for the development of new anticancer agents targeting carbonic anhydrase in cancer cells (Eldehna et al., 2017).

Antioxidant Activities

  • Research into quinazolone derivatives with sulfonamide groups by Habib et al. (2014) identified compounds with high antioxidant activities. These compounds could be potential additives for enhancing the oxidative stability of lubricating oils, indicating their utility in industrial applications (Habib et al., 2014).

properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-2-9-23-14-4-6-15(7-5-14)24(21,22)19-13-3-8-16-12(10-13)11-17(20)18-16/h3-8,10,19H,2,9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQXQQNVLXJTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide

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